molecular formula C10H13FN2O4S B2612792 Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate CAS No. 2168453-55-0

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate

Cat. No.: B2612792
CAS No.: 2168453-55-0
M. Wt: 276.28
InChI Key: MZQWNMWXMWWOCK-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate is a valuable heterocyclic building block in research, particularly for the synthesis of more complex molecules in medicinal chemistry. The compound features two key functional groups: a fluorosulfonyl group and a tert-butoxycarbonyl (Boc)-protected amine. The fluorosulfonyl moiety is a highly reactive handle that can participate in nucleophilic substitution reactions, allowing researchers to introduce sulfonamide or sulfonate functional groups into target structures . The Boc-protecting group on the amine is a cornerstone of modern synthetic organic chemistry . It provides exceptional stability against a wide range of reaction conditions, particularly bases and nucleophiles, while being readily removable under mild acidic conditions to unveil the free amine. This makes the reagent instrumental in multi-step synthesis, where selective protection and deprotection are required. The structural motif of a carbamate is of significant interest in drug discovery, as it often improves the metabolic stability and bioavailability of lead compounds . The pyridine core further enhances its utility as a privileged scaffold in pharmaceuticals. This combination of features makes this compound a versatile precursor for constructing potential enzyme inhibitors, protease inhibitors, and other biologically active molecules for research purposes . This product is intended for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-8-6-7(4-5-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWNMWXMWWOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate typically involves the reaction of 4-fluorosulfonylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Research Methodologies

Structural elucidation of related compounds relies on crystallographic tools like SHELX and ORTEP-III , while synthesis optimization employs computational programs like SIR97 . These methods ensure accurate determination of bond lengths, angles, and intermolecular interactions, which are critical for rational design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-fluorosulfonylpyridin-2-amine with tert-butyl carbamate derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvent choice (e.g., DMF or THF) and temperature (40–60°C) critically affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity validated by HPLC (>95%) and 1H NMR^1 \text{H NMR} (e.g., tert-butyl group protons at δ 1.4–1.5 ppm) .

Q. How can the structural integrity of This compound be confirmed post-synthesis?

  • Methodological Answer: Use X-ray crystallography (e.g., SHELX or SIR97 software ) for definitive confirmation. For routine analysis, combine 19F NMR^{19} \text{F NMR} (fluorosulfonyl group at δ −60 to −65 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. IR spectroscopy can confirm carbamate C=O stretches (~1680–1720 cm1^{-1}) and S=O stretches (~1350–1450 cm1^{-1}) .

Q. What safety protocols are essential when handling This compound?

  • Methodological Answer: Wear PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid exposure to moisture, as fluorosulfonyl groups may hydrolyze to release HF. In case of skin contact, rinse immediately with water for 15 minutes and apply calcium gluconate gel. Store under inert gas (argon) at −20°C to prevent decomposition .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the compound’s reactivity in cross-coupling reactions, and how can competing side reactions be minimized?

  • Methodological Answer: The electron-withdrawing fluorosulfonyl group enhances electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura couplings. However, it may also lead to undesired sulfonate ester formation. To suppress this, use anhydrous conditions, Pd catalysts (e.g., Pd(PPh3_3)4_4), and mild bases (K2_2CO3_3). Monitor reaction progress via TLC and quench intermediates with aqueous NH4_4Cl .

Q. What computational methods are effective for predicting the stability of This compound under varying pH conditions?

  • Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G* level) to model hydrolysis pathways. The fluorosulfonyl group’s susceptibility to nucleophilic attack increases at pH > 6. Experimental validation via pH-dependent stability studies (HPLC monitoring over 24 hours at pH 3–9) is recommended. Buffer systems (e.g., phosphate for pH 7) should mimic biological conditions .

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved for this compound?

  • Methodological Answer: Use SHELXL for refinement , ensuring high-resolution data (≤ 0.8 Å). If discrepancies persist, check for twinning or disorder in the fluorosulfonyl moiety. Compare with analogous structures (e.g., tert-butyl carbamates with sulfonyl groups ) to identify trends. Employ ORTEP-3 for graphical validation of thermal ellipsoids .

Q. What strategies optimize the use of This compound in multi-step syntheses, particularly in protecting group compatibility?

  • Methodological Answer: The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved by TFA. Plan synthetic sequences to avoid acidic or reductive steps (e.g., LiAlH4_4) that might degrade the fluorosulfonyl group. For orthogonal protection, consider Fmoc or Alloc groups in tandem with Boc .

Data Analysis and Troubleshooting

Q. How should researchers address inconsistent biological activity data in assays involving this compound?

  • Methodological Answer: Verify compound purity (HPLC, NMR) and solubility (DMSO stock solutions < 10 mM). Test for aggregation artifacts using detergent (e.g., 0.01% Tween-20) or dynamic light scattering. Compare with structurally related controls (e.g., non-fluorinated analogs) to isolate the fluorosulfonyl group’s contribution .

Q. What analytical techniques are most reliable for detecting decomposition products of This compound during storage?

  • Methodological Answer: Use LC-MS with negative ion mode to detect sulfonic acid derivatives (e.g., [M−H]^- ions). Accelerated stability studies (40°C/75% RH for 1 month) can identify degradation pathways. For quantitation, develop a calibration curve using synthesized degradation standards .

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